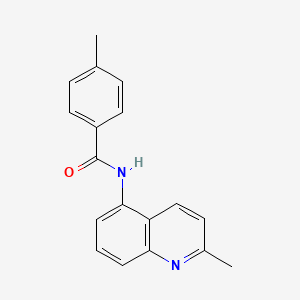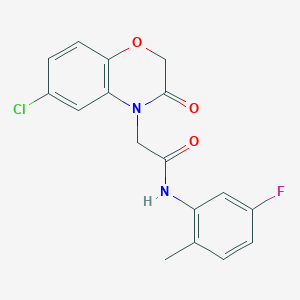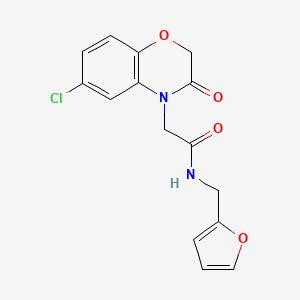
4-methyl-N-(2-methyl-5-quinolinyl)benzamide
Descripción general
Descripción
4-methyl-N-(2-methyl-5-quinolinyl)benzamide, also known as MQL-11, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
4-methyl-N-(2-methyl-5-quinolinyl)benzamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, this compound can protect against oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(2-methyl-5-quinolinyl)benzamide in lab experiments is its specificity for CK2 inhibition, which can help researchers study the role of CK2 in various cellular processes. However, one limitation is the potential for off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(2-methyl-5-quinolinyl)benzamide. One direction is to further explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, future research can focus on developing more potent and selective CK2 inhibitors based on the structure of this compound.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methyl-5-quinolinyl)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, this compound has been studied for its neuroprotective effects and potential to improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
4-methyl-N-(2-methylquinolin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-6-9-14(10-7-12)18(21)20-17-5-3-4-16-15(17)11-8-13(2)19-16/h3-11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYRUSUAOMZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4398562.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4398576.png)
![3-{[(2-ethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398591.png)

![N-cyclopentyl-2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}acetamide](/img/structure/B4398599.png)
![2-({[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4398604.png)

![2-[(4-methylphenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4398613.png)
![4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4398623.png)
![N~2~-benzyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4398632.png)

![1-[4-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4398643.png)
![2-[2-(diethylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B4398659.png)
![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4398664.png)